6-Isocyanato-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isocyanato-1,3-benzoxazole is a heterocyclic aromatic compound that features an isocyanate group attached to a benzoxazole ring Benzoxazole itself is a bicyclic compound consisting of a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
The synthesis of 6-Isocyanato-1,3-benzoxazole typically involves the reaction of 2-aminophenol with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then cyclizes to form the benzoxazole ring. Industrial production methods often employ safer alternatives to phosgene, such as triphosgene, to minimize the associated hazards.
Analyse Chemischer Reaktionen
6-Isocyanato-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common.
Common reagents used in these reactions include amines, alcohols, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Isocyanato-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Biological Studies: Researchers use it to study enzyme inhibition and protein modification, leveraging its ability to form stable covalent bonds with nucleophilic residues in proteins.
Wirkmechanismus
The mechanism by which 6-Isocyanato-1,3-benzoxazole exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The benzoxazole ring itself can interact with biological targets through π-π stacking and hydrogen bonding interactions .
Vergleich Mit ähnlichen Verbindungen
6-Isocyanato-1,3-benzoxazole can be compared to other benzoxazole derivatives, such as:
2-Aminobenzoxazole: Similar in structure but lacks the reactive isocyanate group, making it less versatile in chemical reactions.
6-Chloro-1,3-benzoxazole: Contains a chloro substituent instead of an isocyanate group, leading to different reactivity and applications
The uniqueness of this compound lies in its isocyanate group, which provides a reactive site for various chemical transformations and biological interactions.
Eigenschaften
Molekularformel |
C8H4N2O2 |
---|---|
Molekulargewicht |
160.13 g/mol |
IUPAC-Name |
6-isocyanato-1,3-benzoxazole |
InChI |
InChI=1S/C8H4N2O2/c11-4-9-6-1-2-7-8(3-6)12-5-10-7/h1-3,5H |
InChI-Schlüssel |
IDTYCGVPBHTJHU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1N=C=O)OC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.